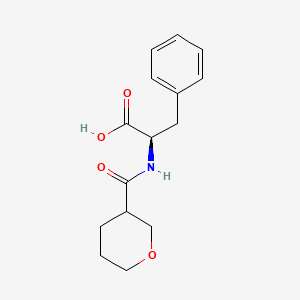![molecular formula C15H18N2O4 B6629589 (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid, also known as OPPA, is a synthetic amino acid that has been extensively studied for its potential applications in biochemical and physiological research. OPPA is a derivative of proline, an important amino acid found in many proteins. The unique chemical structure of OPPA makes it an attractive target for researchers interested in understanding the molecular mechanisms of various biological processes.
作用機序
The mechanism of action of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is complex and not yet fully understood. However, it is known that this compound binds to the active site of enzymes, inhibiting their activity. This binding is thought to occur through a combination of electrostatic and hydrophobic interactions between this compound and the enzyme.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that have been studied in detail. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. This inhibition could potentially be useful in the treatment of diabetes. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is its versatility. It can be used in a wide range of biochemical and physiological assays, making it a valuable tool for researchers. Additionally, this compound is relatively easy to synthesize, making it accessible to many labs. However, there are also some limitations to using this compound. For example, it can be difficult to obtain large quantities of pure this compound, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of new drugs based on this compound and its derivatives. Another area of interest is the study of the molecular mechanisms underlying this compound's inhibitory effects on enzymes. Additionally, there is interest in using this compound as a tool for studying protein-protein interactions and protein folding. Overall, this compound is a promising compound with many potential applications in the field of biochemical and physiological research.
合成法
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is built up one residue at a time on a solid support. In solution-phase peptide synthesis, the amino acid is synthesized in solution and then purified using chromatography. Both methods have been used successfully to synthesize this compound.
科学的研究の応用
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has been used in a wide range of scientific research applications, including drug discovery, protein engineering, and structural biology. One of the most promising applications of this compound is in the development of new drugs. This compound and its derivatives have been shown to have potent inhibitory effects on a variety of enzymes, including proteases and kinases. These enzymes are involved in many disease processes, making this compound a potentially valuable tool for drug discovery.
特性
IUPAC Name |
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-7-6-11(9-16-13)14(19)17-12(15(20)21)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18)(H,17,19)(H,20,21)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAPRDZHGTXQQ-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NCC1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)
![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)



![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)



![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
